Lead Optimization in CRTh2 Antagonist Drug Discovery Programs
Given its classification as part of a chemotype that acts as a CRTh2 receptor antagonist [1], this compound is best suited as a chemical starting point or reference standard in medicinal chemistry campaigns targeting inflammatory and allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis. Its specific benzylthio substitution is a critical structural feature for SAR (structure-activity relationship) studies aimed at optimizing potency and selectivity against the CRTh2 receptor [1].
